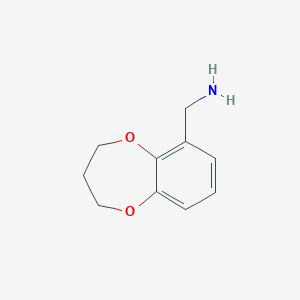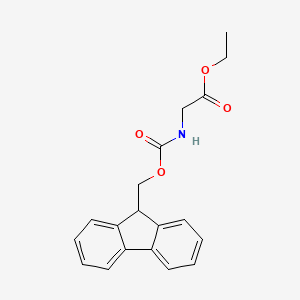
2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone typically involves the reaction of piperidine with dimethylamine under controlled conditions. One common method is the reductive amination of 4-dimethylaminopiperidine with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and pressure are optimized to maximize the efficiency of the reaction.
化学反应分析
Types of Reactions: 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: Primary, secondary, and tertiary amines.
Substitution: Alkylated, hydroxylated, and other substituted derivatives.
科学研究应用
2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.
Biology: The compound can be used as a probe in biological studies to investigate the role of amines in various biological processes.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of drugs targeting central nervous system disorders.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved would depend on the biological system and the specific reaction conditions.
相似化合物的比较
2-Amino-1-(4-dimethylamino-piperidin-1-yl)-ethanone is similar to other compounds containing piperidine rings and amine groups, such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
N-Methylpiperidine: Piperidine with a methyl group attached to the nitrogen atom.
4-Dimethylaminopiperidine: Piperidine with a dimethylamino group attached to the nitrogen atom.
属性
IUPAC Name |
2-amino-1-[4-(dimethylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)8-3-5-12(6-4-8)9(13)7-10/h8H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUFYNYIMJBETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amine](/img/structure/B7863649.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol](/img/structure/B7863677.png)
![[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid](/img/structure/B7863685.png)
![4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline](/img/structure/B7863691.png)




![2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B7863734.png)
![2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7863738.png)
![2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol](/img/structure/B7863742.png)
![3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile](/img/structure/B7863745.png)
